Superior AChE Inhibition Potency Over Parent Compound
Fensulfothion oxon (the P=O metabolite) is a significantly more potent acetylcholinesterase (AChE) inhibitor than its parent compound, fensulfothion (the P=S form). In a study using a crude enzyme extract from the pine wood nematode (Bursaphelenchus xylophilus), the oxon form inhibited AChE 100 to 300 times more strongly than the thiono form [1]. Specifically, the I50 value for fensulfothion oxon was determined to be 4.8×10⁻⁷ M, compared to 8.4×10⁻⁵ M for fensulfothion, representing a 175-fold increase in potency [1].
| Evidence Dimension | Inhibition of acetylcholinesterase (AChE) activity |
|---|---|
| Target Compound Data | I50 = 4.8×10⁻⁷ M |
| Comparator Or Baseline | Fensulfothion (parent compound): I50 = 8.4×10⁻⁵ M |
| Quantified Difference | 175-fold more potent (calculated as 8.4×10⁻⁵ / 4.8×10⁻⁷ = 175) |
| Conditions | In vitro assay using AChE extracted from the pine wood nematode (Bursaphelenchus xylophilus) at pH 7.0 and 25°C [1]. |
Why This Matters
This quantitative potency difference validates that fensulfothion oxon, not its parent, is the primary neurotoxic agent, making it essential for accurate toxicological and environmental risk assessments.
- [1] Japanese Nematological Society. (1987). Activity of acetylcholinesterase of Bursaphelenchus xylophilus and its inhibition by several control agents. Japanese Journal of Nematology, 17, 17-22. View Source
